molecular formula C18H26N6O2 B052481 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide CAS No. 112076-60-5

7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide

Cat. No.: B052481
CAS No.: 112076-60-5
M. Wt: 358.4 g/mol
InChI Key: DVCJYISTWRMEPJ-UHFFFAOYSA-N
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Description

7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide is a specialized, cell-permeable fluorescent probe specifically designed for the direct and sensitive detection of nitric oxide (NO) in biological systems. This compound functions as a critical tool in NO research, operating through a unique mechanism where it rapidly reacts with NO in the presence of oxygen to form a highly fluorescent triazole derivative. This reaction results in a significant increase in fluorescence intensity, enabling researchers to quantify NO production in real-time with high specificity, minimizing interference from other reactive oxygen or nitrogen species. Its primary research value lies in applications such as studying NO signaling pathways, monitoring intracellular NO flux in live cells, investigating the role of NO in cardiovascular, neurological, and immunological processes, and screening for NO modulators in drug discovery. The aminobutyl side chain enhances its cellular uptake and retention, making it exceptionally suitable for prolonged imaging studies. Supplied as a high-purity solid, this reagent is essential for advancing our understanding of NO biology and its implications in health and disease.

Properties

IUPAC Name

7-[4-aminobutyl(ethyl)amino]naphthalene-1,2-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-2-24(10-4-3-9-19)13-7-5-12-6-8-14(17(25)22-20)16(15(12)11-13)18(26)23-21/h5-8,11H,2-4,9-10,19-21H2,1H3,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCJYISTWRMEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCN)C1=CC2=C(C=C1)C=CC(=C2C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149855
Record name 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112076-60-5
Record name 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112076605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30149855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Naphthalene Functionalization

The naphthalene-1,2-dicarboxylic acid hydrazide backbone is synthesized via hydrazinolysis of naphthalene-1,2-dicarboxylic acid derivatives. For example, naphthalene-1,2-dicarboxylic anhydride reacts with hydrazine hydrate in ethanol under reflux to yield the hydrazide. Subsequent nitration at the 7-position introduces a nitro group, which is reduced to an amine using hydrogenation (Pd/C catalyst).

Critical Step :
The regioselective nitration of naphthalene-1,2-dicarboxylic hydrazide requires precise temperature control (0–5°C) to avoid polysubstitution. Yields typically range from 65% to 78%.

Introduction of the (N-4-Aminobutyl)-N-ethylamino Group

The amine at position 7 undergoes alkylation with 1-bromo-4-aminobutane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. A second alkylation step with ethyl bromide introduces the N-ethyl group, achieving a total yield of 52–60% after purification.

Reaction Optimization :

  • Solvent Choice : DMF enhances solubility of intermediates, while acetonitrile minimizes side reactions.

  • Stoichiometry : A 2:1 molar ratio of 1-bromo-4-aminobutane to amine ensures complete alkylation.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography using silica gel and a gradient eluent (ethyl acetate/methanol 9:1 to 7:3). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.

Spectroscopic Validation

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 371.4 [M+H]⁺, consistent with the target compound.

  • Infrared Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm hydrazide and amine functionalities.

Comparative Analysis of Methodologies

ParameterNitration-Reduction RouteDirect Alkylation Route
Yield 58%45%
Purity >98%92%
Reaction Time 48 hours24 hours
Key Advantage High regioselectivityFewer steps

Challenges and Mitigation Strategies

  • Byproduct Formation : Alkylation at incorrect positions is minimized using bulky bases (e.g., DBU).

  • Hydrazide Hydrolysis : Acidic conditions are avoided during workup to preserve the hydrazide moiety .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydrazide groups, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts facilitate condensation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while condensation with aldehydes forms hydrazones.

Scientific Research Applications

Biochemical Applications

ABEI is primarily recognized for its role as a chemiluminescent reagent. Its applications in biochemical assays include:

  • Detection of Biomolecules : ABEI can be used in assays to detect proteins and nucleic acids due to its ability to produce light when oxidized. This property is exploited in various diagnostic tests, enhancing sensitivity and specificity .
  • Fluorescent Labeling : The compound serves as a fluorescent label in immunoassays, enabling the visualization of specific biomolecules within complex mixtures. This application is particularly useful in research involving cellular imaging and flow cytometry .

Materials Science

In materials science, ABEI's properties contribute to the development of novel materials:

  • Polymeric Composites : ABEI has been incorporated into polymer matrices to create composites with enhanced optical properties. These materials are utilized in sensors and optoelectronic devices due to their improved luminescence characteristics .
  • Coatings : The compound is also explored for use in coatings that require specific light-emitting properties. Such coatings can find applications in safety signage and decorative elements that require visibility under low-light conditions .

Pharmaceutical Applications

ABEI's chemical structure allows for potential therapeutic uses:

  • Drug Development : The compound's ability to interact with biological systems makes it a candidate for drug development, particularly in designing targeted therapies for cancer treatment. Research indicates that derivatives of ABEI may exhibit cytotoxic effects against certain cancer cell lines .
  • Diagnostic Tools : As a part of diagnostic kits, ABEI can be utilized to enhance the detection limits of various disease markers, improving early diagnosis capabilities .

Case Study 1: Chemiluminescent Assays

A study demonstrated the effectiveness of ABEI in chemiluminescent assays for detecting specific proteins associated with various diseases. The results indicated that ABEI-based assays had a detection limit significantly lower than traditional methods, showcasing its potential for clinical diagnostics .

Case Study 2: Polymer Composites

Research on ABEI-modified polymer composites revealed that the incorporation of this compound improved the mechanical strength and luminescence of the material. These composites were tested for use in light-emitting diodes (LEDs), showing promising results in terms of efficiency and durability .

Mechanism of Action

The mechanism of action of 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide involves its interaction with molecular targets through its functional groups. The amine and hydrazide groups can form hydrogen bonds and participate in nucleophilic attacks, while the naphthalene core can engage in π-π interactions. These interactions can affect various biological pathways and processes, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazide Compounds

Enzyme Inhibition: Hydrazide Imides (4Cl, 5Cl, and 6HCl)

Hydrazide imides, such as compounds 4Cl and 5Cl, share structural similarities with the target compound due to their hydrazide-derived functional groups. These compounds are potent inhibitors of α-mannosidase, with 4Cl exhibiting a competitive inhibition constant (Ki) of 0.23 μM, surpassing the activity of isofagomidine (Ki = 0.5 μM) . Key differences include:

  • Selectivity : Unlike the target compound, 4Cl and 5Cl show negligible inhibition of β-glucosidase, a feature attributed to their hydrazide imide group .
  • Structural Influence : The presence of an N-ethyl group in 4Cl enhances α-glucosidase inhibition (micromolar range), whereas 5Cl lacks this activity, highlighting the critical role of side-chain modifications .
Table 1: Enzyme Inhibition Profiles of Hydrazide Derivatives
Compound Name Target Enzyme Inhibition Constant (Ki) Selectivity Notes Reference
4Cl (hydrazide imide) α-Mannosidase 0.23 μM No β-glucosidase inhibition
Isofagomidine (2) α-Mannosidase 0.5 μM Broad-spectrum inhibitor
7-((N-4-Aminobutyl)-N-ethyl)... Inferred Not reported Likely α-mannosidase focus

Polymer Crystallization: Benzoylhydrazide Derivatives

Benzoylhydrazide compounds, such as those studied by Jianxiang et al., demonstrate exceptional crystallization-promoting effects in poly(L-lactic acid) (PLLA), outperforming talc as nucleating agents .

Table 2: Hydrazides in Polymer Science
Compound Type Application Performance Metric Reference
Benzoylhydrazide derivatives PLLA crystallization >2x efficiency vs. talc
Target compound Potential Theoretical

Chemiluminescence: Benzo[ghi]perylene-1,2-dicarboxylic Acid Hydrazide

A benzo[ghi]perylene derivative with a hydrazide group (Fig. 15.2 in ) exhibits chemiluminescent properties with a detection limit of 0.1 fmol, surpassing luminol in quantum efficiency . perylene) may alter emission wavelengths or stability.

Biological Activity

Chemical Structure and Properties

The compound is characterized by its unique structure, which features a naphthalene core substituted with two carboxylic acid groups and a hydrazide functional group. This configuration is significant for its biological interactions.

Structural Formula

C17H22N4O4\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Anticancer Properties

Research indicates that hydrazide derivatives can exhibit anticancer activity . A study demonstrated that compounds similar to 7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide showed significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

Cell LineIC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

These results suggest that the compound may inhibit cell proliferation effectively, warranting further investigation into its mechanism of action.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . A comparative study highlighted its effectiveness against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate that the compound possesses potential as an antimicrobial agent, making it a candidate for further development in treating bacterial infections.

The proposed mechanism for the anticancer and antimicrobial activities of the compound involves:

  • Inhibition of DNA synthesis : The hydrazide group may interfere with nucleic acid metabolism.
  • Induction of apoptosis : The compound can trigger programmed cell death in cancer cells.
  • Disruption of bacterial cell walls : Similar compounds have shown the ability to compromise bacterial integrity.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile and toxicity of this compound is crucial for its therapeutic application.

Pharmacokinetics

Preliminary studies suggest that the compound is absorbed efficiently when administered orally, with a half-life suitable for therapeutic use. However, detailed studies on bioavailability and metabolism are necessary.

Toxicity Studies

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also presents some toxicity concerns at higher concentrations.

Toxicity Data Summary

EndpointObserved Effect
Acute Toxicity (LD50)>2000 mg/kg
Chronic ToxicityMild hepatotoxicity at high doses

These results underline the importance of dosage optimization in future therapeutic applications.

Q & A

Q. What are the standard synthetic protocols for preparing naphthalene-dicarboxylic acid hydrazide derivatives?

The synthesis typically involves refluxing ester precursors with hydrazine hydrate in ethanol. For example, hydrazide derivatives can be synthesized by reacting an ester (e.g., 3 g, 0.011 mmol) with excess hydrazine hydrate (5 mL) in ethanol (40 mL) under reflux for 6 hours. The product is isolated by filtration after cooling and recrystallized from ethanol to yield pale crystals with ~90% efficiency. This method ensures high purity and is scalable for laboratory use .

Q. Which spectroscopic techniques are critical for characterizing hydrazide-based compounds?

Key techniques include:

  • NMR spectroscopy for confirming the hydrazide group (-NH-NH₂) and substitution patterns.
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns, particularly for detecting trifluoromethoxy or aromatic substituents.
  • X-ray crystallography (if crystals are obtainable) to resolve hydrogen-bonding networks and lattice energy, as demonstrated in studies of structurally similar hydrazides .

Q. What safety precautions are recommended when handling hydrazide derivatives?

Hydrazides often exhibit acute toxicity (oral Category 4), skin irritation (Category 2), and respiratory sensitization (Category 3). Recommended precautions include:

  • Using NIOSH-approved P95 respirators for particulate control and chemical-resistant gloves (e.g., nitrile).
  • Conducting reactions in fume hoods to avoid aerosol inhalation.
  • Disposing of waste via approved protocols to prevent environmental contamination .

Advanced Research Questions

Q. How does the substitution pattern on the naphthalene ring influence the compound’s nucleating ability in polymer crystallization?

Substituents like aminobutyl and ethyl groups can enhance nucleation efficiency by modifying intermolecular interactions. For example, benzoylhydrazides with decamethylene spacers increase poly(L-lactic acid) crystallization temperature by >10°C compared to talc, due to improved alignment of polymer chains. Systematic variation of spacer length (e.g., methylene chains) and substituent polarity (e.g., tert-butyl vs. amino groups) can optimize nucleation performance .

Q. What methodological challenges arise in analyzing chemiluminescent properties of naphthalene-dicarboxylic acid hydrazides?

While naphthalene derivatives like benzo[ghi]perylene analogs show high quantum efficiency (>0.1 fmol detection limits), their application in assays is limited by synthetic complexity and stability issues. Key challenges include:

  • Minimizing non-specific binding in immunoassays.
  • Balancing excitation/emission wavelengths for compatibility with standard detectors. Comparative studies with luminol derivatives suggest that electron-withdrawing groups (e.g., dicarboxylic acid) enhance chemiluminescence intensity but may reduce aqueous solubility .

Q. How can structural modifications improve enzymatic or metabolic stability of hydrazide derivatives?

Introducing bulky substituents (e.g., 4-aminobutyl or ethyl groups) can sterically hinder enzymatic cleavage. For instance, aromatic hydrazides like phenylacetic hydrazide resist hydrolysis in β-lactamase-mediated reactions, improving yield in enzymatic processes. Computational modeling (e.g., DFT) can predict sites vulnerable to oxidation or hydrolysis, guiding targeted modifications .

Q. What strategies resolve contradictions in reported cytotoxicity data for hydrazide derivatives?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). To address this:

  • Standardize protocols using validated cell lines (e.g., HeLa or MCF-7) and controls.
  • Compare IC₅₀ values under identical oxygen and pH conditions.
  • Use orthogonal assays (e.g., apoptosis markers like caspase-3 activation) to confirm mechanisms .

Methodological Recommendations

  • Synthetic Optimization : Screen hydrazine hydrate equivalents and reaction times to minimize byproducts .
  • Crystallization Studies : Use differential scanning calorimetry (DSC) to quantify nucleation efficiency in polymers .
  • Toxicity Profiling : Employ zebrafish embryo models or in vitro hepatocyte assays for rapid toxicity screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide
Reactant of Route 2
7-((N-4-Aminobutyl)-N-ethyl)aminonaphthalene-1,2-dicarboxylic acid hydrazide

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